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Compound of Interest

Compound Name: 2-Hydroxycyclohexan-1-one

Cat. No.: B145642 Get Quote

An In-depth Technical Guide to 2-Hydroxycyclohexan-1-one: Molecular Structure, Properties,

and Synthetic Applications

Abstract
2-Hydroxycyclohexan-1-one, also known by its common synonym Adipoin, is a valuable

cyclic α-hydroxy ketone that serves as a versatile building block in organic synthesis. Its

bifunctional nature, containing both a ketone and a secondary alcohol, allows for a wide array

of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals,

fragrances, and complex natural products. This technical guide provides a comprehensive

overview of its core molecular features, spectroscopic signature, prevalent synthetic

methodologies, and key applications, tailored for researchers and professionals in chemical

and drug development.

Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its

fundamental structure and properties. 2-Hydroxycyclohexan-1-one is a saturated six-

membered ring containing a ketone at position 1 and a hydroxyl group at the adjacent carbon

(position 2). This α-hydroxy ketone arrangement is central to its chemical reactivity.

The key identifiers and physicochemical properties are summarized below.
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Property Value Source(s)

IUPAC Name 2-Hydroxycyclohexan-1-one [1][2]

Synonyms
Adipoin, 2-

Hydroxycyclohexanone
[1][3]

CAS Number 533-60-8 [1][3]

Molecular Formula C₆H₁₀O₂ [1][3]

Molecular Weight 114.14 g/mol [1][3]

Melting Point 92-92.5 °C

Boiling Point 83-86 °C @ 13 Torr

Appearance Colorless to pale yellow solid

Molecular Structure Diagram
The structural representation of 2-Hydroxycyclohexan-1-one clearly illustrates the spatial

relationship between the carbonyl and hydroxyl functional groups.

Caption: 2D Molecular Structure of 2-Hydroxycyclohexan-1-one.

Spectroscopic Profile for Structural Elucidation
The structural identity of a synthesized or isolated compound must be rigorously confirmed.

Spectroscopic analysis provides a definitive fingerprint of the molecule. For 2-
Hydroxycyclohexan-1-one, the key techniques are Infrared (IR) Spectroscopy and Nuclear

Magnetic Resonance (NMR) Spectroscopy.
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Technique Key Expected Signals Interpretation

IR Spectroscopy
~3400 cm⁻¹ (broad), ~1710

cm⁻¹ (strong)

The broad peak corresponds

to the O-H stretching of the

alcohol. The strong, sharp

peak is characteristic of the

C=O stretching of a saturated

cyclic ketone.[1][4]

¹³C NMR
δ ~210 ppm, δ ~75 ppm, δ

~20-40 ppm

The downfield signal (~210

ppm) is indicative of the

carbonyl carbon (C1). The

signal around 75 ppm

corresponds to the carbon

bearing the hydroxyl group

(C2). The remaining four

signals in the upfield region

represent the other methylene

carbons of the cyclohexane

ring.[1]

¹H NMR

Multiplets in the δ 1.5-2.5 ppm

range, a multiplet around δ 4.0

ppm, and a broad singlet for

the OH proton.

The complex multiplets in the

aliphatic region correspond to

the eight methylene protons on

the ring. The proton on the

carbon bearing the hydroxyl

group (CH-OH) is expected to

appear as a downfield

multiplet. The hydroxyl proton

signal is often broad and its

chemical shift can vary with

concentration and solvent.

Note: While reference spectra for IR and ¹³C NMR are available in databases, high-resolution

experimental ¹H NMR spectra for the monomer are less commonly published, often due to the

compound's tendency to dimerize.
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Synthesis and Manufacturing Pathways
The synthesis of 2-Hydroxycyclohexan-1-one is a topic of significant interest, with several

established routes from common starting materials. The choice of pathway often depends on

the desired scale, available reagents, and safety considerations.

Pathway 1: From Cyclohexanone via Bromination and
Hydrolysis
This classic two-step, one-pot method is a robust laboratory-scale synthesis. It leverages the

reactivity of the α-carbon adjacent to the ketone.

α-Bromination: Cyclohexanone is first brominated at the α-position. This reaction is typically

performed in an aqueous medium under acidic conditions (pH 0-4) to favor the formation of

the enol, which is the reactive species.[5] Controlling the temperature is critical to prevent

over-bromination and side reactions.

Hydrolysis: The resulting 2-bromocyclohexanone is not isolated. Instead, the reaction

mixture is made alkaline (pH > 7.5) to induce hydrolysis.[5] The bromide is displaced by a

hydroxide ion in a nucleophilic substitution reaction to yield the final product.
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Cyclohexanone

Step 1: α-Bromination

2-Bromocyclohexanone
(in situ)

Reagents:
- Brominating Agent (e.g., Halogenate/HBr)

- Acidic Aqueous Medium (pH 0-4)
- Temp < 50°C

Step 2: Hydrolysis

2-Hydroxycyclohexan-1-one

Reagents:
- Alkaline Compound (e.g., NaOH)

- pH > 7.5
- Temp 25-80°C

Purification
(e.g., Extraction, Distillation)

Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Hydroxycyclohexan-1-one from Cyclohexanone.

Experimental Protocol: Synthesis from Cyclohexanone
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This protocol is a representative example based on established procedures and should be

performed with appropriate safety precautions by trained personnel.[5]

Reaction Setup: In a temperature-controlled reaction vessel equipped with a stirrer, dropping

funnel, and pH probe, charge cyclohexanone and an aqueous medium.

Bromination: Cool the mixture to 15-25°C. Adjust the pH to between 0 and 4 using a suitable

acid. Slowly add a stoichiometric equivalent of a brominating agent (e.g., a mixture of sodium

bromate and hydrobromic acid) while maintaining the temperature below 40°C. Monitor the

reaction's progress via TLC or GC.

Hydrolysis: Once the bromination is complete, carefully add an alkaline solution (e.g., 10%

sodium hydroxide) to raise the pH to between 8 and 10. The hydrolysis is typically conducted

at a temperature of 45-55°C.

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic

layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under

reduced pressure.

Purification and Validation: The crude product can be purified by vacuum distillation or

recrystallization. The identity and purity of the final product must be confirmed using the

spectroscopic methods outlined in Section 2.

Pathway 2: Catalytic Hydrogenation of 2-Cyclohexen-1-
one
An alternative and often more selective approach is the hydrogenation of the C=C double bond

of 2-cyclohexen-1-one, leaving the C=O bond intact. This method is particularly relevant for

industrial applications.

Catalytic Transfer Hydrogenation: A common lab-scale method involves using a catalyst like

10% Palladium-on-carbon (Pd/C) with a hydrogen donor such as formic acid. This approach

is advantageous as it avoids the need for high-pressure hydrogen gas.

Direct Hydrogenation: On an industrial scale, selective hydrogenation can be achieved using

catalysts like Platinum-MCM-41 or specific Rhodium complexes under controlled pressure
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and temperature.[6][7] The choice of catalyst and support is crucial for achieving high

selectivity for the desired product, cyclohexanone, over the fully reduced product,

cyclohexanol.

Applications in Research and Development
The utility of 2-Hydroxycyclohexan-1-one stems from its role as a versatile synthetic

precursor.

Pharmaceutical Synthesis: It serves as a starting material for creating more complex

molecular scaffolds. For example, it is a documented precursor in the synthesis of

tetrahydrocarbazole compounds, which are important frameworks in medicinal chemistry.

Fine Chemicals: It is used as a cycloaliphatic intermediate for the production of pyrocatechol,

a valuable commodity chemical.

Methodology Development: Its structure is ideal for use as a model substrate in the

development of new synthetic methods, particularly in the field of asymmetric oxidation and

reduction reactions.

Biochemical Research: The compound has been identified as a metabolite in the microbial

degradation pathway of cyclohexanol, making it relevant to studies in bioremediation and

enzymology.[1]

Pheromones: It has been identified as a semiochemical, a compound used in the chemical

communication system of insects like the spruce beetle (Dendroctonus rufipennis).

Safety and Handling
As with any chemical reagent, proper handling of 2-Hydroxycyclohexan-1-one is essential.

GHS Classification: It is classified as a flammable solid and causes skin and serious eye

irritation.[1]

Precautionary Measures:

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant

gloves, and a lab coat.

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire

extinguishing media (e.g., dry chemical, CO₂).

Handling: Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash

thoroughly after handling.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete

and up-to-date information.

Conclusion
2-Hydroxycyclohexan-1-one is a cornerstone intermediate in modern organic chemistry. Its

well-defined molecular structure and predictable reactivity provide a reliable platform for

complex molecular construction. A firm grasp of its physicochemical properties, spectroscopic

fingerprints, and synthetic routes is crucial for its effective and safe utilization in research and

industrial settings. From the academic development of novel catalytic systems to the industrial

synthesis of high-value chemicals, 2-Hydroxycyclohexan-1-one will continue to be a

compound of significant scientific and commercial importance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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